(3R)-1-(4-((4,4,4-trifluoro-1-(2-methyl-4-(4,5,6,7-tetrahydro-2H-indazol-2-yl)phenyl)butyl)amino)benzoyl)piperidine-3-carboxylic acid
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Overview
Description
Aromatic ring compounds are a class of organic molecules characterized by their stable ring structure and delocalized π-electrons. These compounds are known for their unique chemical properties and wide range of applications. Aromatic ring compound 4 is a specific type of aromatic compound that contains a benzene ring or similar structure, making it highly stable and reactive under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aromatic ring compound 4 can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the aromatic ring with a nucleophile.
Friedel-Crafts Alkylation and Acylation:
Industrial Production Methods: Industrial production of aromatic ring compound 4 often involves large-scale electrophilic aromatic substitution reactions. The process typically includes:
Halogenation: Using halogens and catalysts to introduce halogen atoms onto the aromatic ring.
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Sulfonation: Using sulfur trioxide or sulfuric acid to introduce sulfonic acid groups onto the aromatic ring.
Types of Reactions:
Oxidation: Aromatic ring compound 4 can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic aromatic substitution reactions are common, as described in the preparation methods.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, acidic conditions.
Substitution: Halogens, alkyl halides, acyl chlorides, catalysts like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated aromatics, alkylated aromatics, acylated aromatics.
Scientific Research Applications
Aromatic ring compound 4 has numerous applications in scientific research, including:
Mechanism of Action
Aromatic ring compound 4 can be compared with other similar compounds, such as:
Benzene: A simple aromatic compound with a single benzene ring.
Toluene: A methyl-substituted benzene with similar reactivity but different physical properties.
Aniline: An amino-substituted benzene with unique chemical and biological properties.
Uniqueness: Aromatic ring compound 4 is unique due to its specific substituents and reactivity, which may differ from other aromatic compounds in terms of stability, solubility, and biological activity .
Comparison with Similar Compounds
- Benzene
- Toluene
- Aniline
- Phenol
- Nitrobenzene
Properties
Molecular Formula |
C31H35F3N4O3 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(3R)-1-[4-[[4,4,4-trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C31H35F3N4O3/c1-20-17-25(38-19-22-5-2-3-7-27(22)36-38)12-13-26(20)28(14-15-31(32,33)34)35-24-10-8-21(9-11-24)29(39)37-16-4-6-23(18-37)30(40)41/h8-13,17,19,23,28,35H,2-7,14-16,18H2,1H3,(H,40,41)/t23-,28?/m1/s1 |
InChI Key |
ZEUDUNQWXOYIFC-YFIOFSHDSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C=C3CCCCC3=N2)C(CCC(F)(F)F)NC4=CC=C(C=C4)C(=O)N5CCC[C@H](C5)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C3CCCCC3=N2)C(CCC(F)(F)F)NC4=CC=C(C=C4)C(=O)N5CCCC(C5)C(=O)O |
Origin of Product |
United States |
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